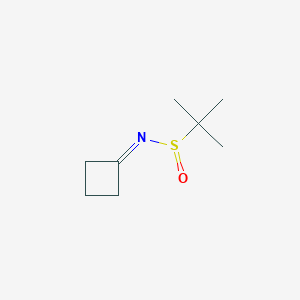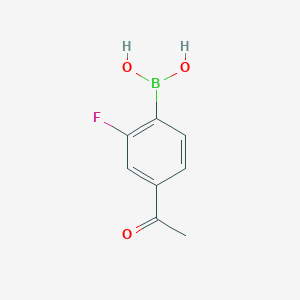
(4-Acetyl-2-fluorophenyl)boronic acid
概要
説明
“(4-Acetyl-2-fluorophenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1022154-78-4 . It has a molecular weight of 181.96 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula for “(4-Acetyl-2-fluorophenyl)boronic acid” is C8H8BFO3 . The InChI code is 1S/C8H8BFO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4,12-13H,1H3 .Chemical Reactions Analysis
Boronic acids, including “(4-Acetyl-2-fluorophenyl)boronic acid”, are known to undergo Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
“(4-Acetyl-2-fluorophenyl)boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Synthesis and Structural Insights
The synthesis and structural analysis of boronic acid derivatives, including those similar to (4-acetyl-2-fluorophenyl)boronic acid, provide foundational knowledge for their applications in scientific research. A study detailed the synthesis of amino-3-fluorophenyl boronic acid, showcasing the importance of boronic acids in constructing glucose sensing materials. These compounds have applications in developing biologically active compounds and pharmaceutical agents, utilized for their ability to undergo Suzuki cross-coupling reactions and other significant organic transformations (Das et al., 2003).
Fluorescent Chemosensors
Boronic acid derivatives are essential in creating fluorescent chemosensors for detecting various biomolecules. For instance, 4-4'-disubstituted biphenyl boronic acids have been studied for their "turn-on" fluorescence properties upon binding with carbohydrate triols, revealing stereochemical information about the carbohydrates. This demonstrates the role of boronic acids in developing sensors that can distinguish between different types of carbohydrate bindings (Oesch & Luedtke, 2015).
Biomolecule Complexation
The complexation of boronic acids with diols is a critical interaction enabling their use in biomaterials. This interaction facilitates the development of dynamic covalent materials and responsive behaviors in hydrogels, which are crucial for sensing, delivery, and materials chemistry. Studies have focused on understanding the binding constants and pKa values of boronic acids with biologically relevant diols, guiding the selection of organoboron compounds for specific applications (Brooks, Deng, & Sumerlin, 2018).
Drug Delivery Systems
The utility of boronic acid derivatives extends to drug delivery systems, where their interactions with diols can trigger the release of therapeutic agents. For example, boronic acid-conjugated chitosan nanoparticles have been explored for their potential in glucose-responsive insulin delivery, highlighting the capacity of boronic acids to form cross-links with diols for sustained drug release (Siddiqui, Billa, Roberts, & Osei, 2016).
Safety And Hazards
“(4-Acetyl-2-fluorophenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
特性
IUPAC Name |
(4-acetyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBLATKPBPNJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetyl-2-fluorophenyl)boronic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

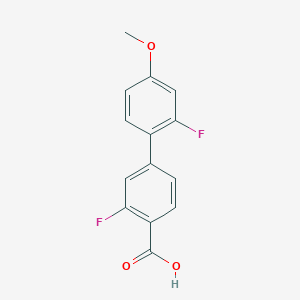
![3-[1-(Methylsulfanyl)ethyl]aniline](/img/structure/B1532549.png)
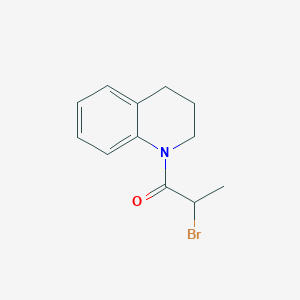
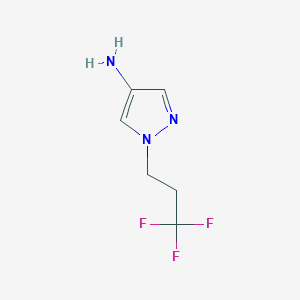
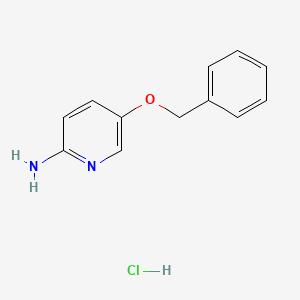
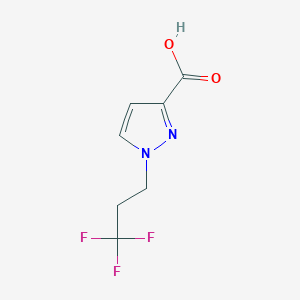
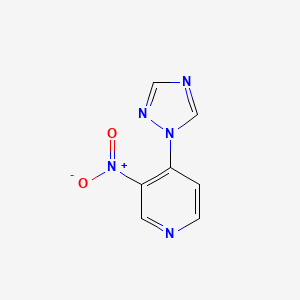
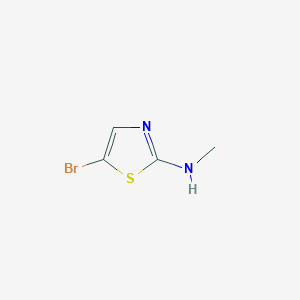
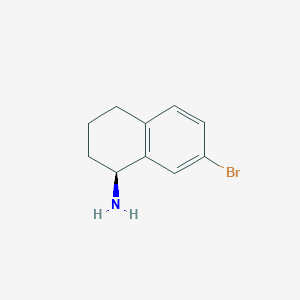
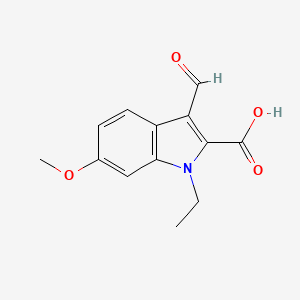
![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)
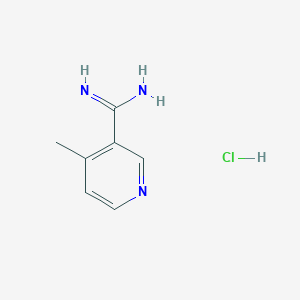
![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)
